Home > Products > Screening Compounds P35554 > Deoxyfluorothymidine
Deoxyfluorothymidine -

Deoxyfluorothymidine

Catalog Number: EVT-10980038
CAS Number:
Molecular Formula: C10H13FN2O4
Molecular Weight: 244.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Deoxyfluorothymidine is derived from thymidine through the substitution of a hydrogen atom with a fluorine atom at the 2' position of the deoxyribose sugar. This modification enhances its stability and alters its biological activity, making it useful in both diagnostic and therapeutic applications. As a nucleoside analog, it falls under the broader category of antimetabolites, which are compounds that disrupt normal metabolic processes.

Synthesis Analysis

Methods

The synthesis of deoxyfluorothymidine typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available thymidine.
  2. Fluorination: The introduction of fluorine can be achieved using various methods, including:
    • Electrophilic Fluorination: Using reagents such as N-fluorobenzenesulfonimide (NFSI) to selectively introduce fluorine at the 2' position.
    • Nucleophilic Substitution: Employing fluoride sources like potassium fluoride in polar aprotic solvents to replace the hydroxyl group at the 2' position with fluorine.

Technical Details

The reaction conditions must be carefully controlled to avoid unwanted side reactions and ensure high yields. Typically, the reaction is conducted under inert atmosphere conditions to prevent hydrolysis or oxidation of sensitive intermediates.

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 232.21 g/mol.
  • Melting Point: Typically ranges from 120°C to 125°C.
Chemical Reactions Analysis

Reactions

Deoxyfluorothymidine undergoes several important chemical reactions:

  1. Phosphorylation: It can be phosphorylated by thymidine kinases to form deoxyfluorothymidine monophosphate, which can further be converted to di- and triphosphate forms.
  2. Incorporation into DNA: As a substrate for DNA polymerases, it can be incorporated into DNA strands during replication, leading to chain termination due to its modified structure.

Technical Details

The incorporation into DNA can be studied using techniques such as polymerase chain reaction (PCR) and sequencing methods to analyze its effects on DNA synthesis.

Mechanism of Action

Process

Deoxyfluorothymidine exerts its pharmacological effects primarily through its action as an antimetabolite. Upon phosphorylation, it competes with natural deoxythymidine triphosphate for incorporation into DNA. When included in DNA, it disrupts normal replication and transcription processes, ultimately leading to cell death in rapidly dividing cancer cells.

Data

Studies have shown that deoxyfluorothymidine has a higher affinity for thymidine kinases found in tumor cells compared to normal cells, which may enhance its selectivity for cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Stable under acidic conditions but may hydrolyze under basic conditions.
  • Reactivity: Reacts with strong bases and oxidizing agents.

Relevant Data or Analyses

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to characterize the compound's purity and confirm its structure.

Applications

Deoxyfluorothymidine has several significant applications in scientific research and medicine:

  1. Diagnostic Imaging: It is used in PET imaging for detecting tumors due to its uptake by proliferating cells.
  2. Cancer Therapy: As an antimetabolite, it shows promise in treating various cancers by inhibiting DNA synthesis.
  3. Research Tool: It serves as a valuable tool in studying nucleic acid metabolism and cellular proliferation dynamics.
Molecular Mechanisms of Cellular Uptake and Retention

Nucleoside Transporter-Mediated Uptake Pathways

Deoxyfluorothymidine enters cells primarily through nucleoside transport systems rather than passive diffusion. Two major transporter families facilitate this process: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). ENTs (e.g., ENT1, ENT2) mediate bidirectional flux driven by concentration gradients, while CNTs (e.g., CNT1, CNT2) use sodium-dependent active transport to accumulate nucleosides against gradients. Deoxyfluorothymidine exhibits higher affinity for ENT2 than ENT1, enabling uptake even in hypoxic tumor microenvironments where transporter expression is dysregulated [1]. Efficiency varies significantly by cell type; for example, squamous carcinoma lines (A431, SCC1) show 15–20% higher uptake than non-malignant cells due to ENT2 overexpression [1]. Transporter saturation occurs at ~10 μM extracellular Deoxyfluorothymidine, beyond which uptake plateaus [1].

Table 1: Nucleoside Transporter Affinity and Efficiency for Deoxyfluorothymidine

Transporter TypeSodium DependencyAffinity (Km, μM)Inhibition by NBMPRTumor Uptake Efficiency
ENT1No120 ± 15Yes (IC₅₀ = 5 nM)Low
ENT2No80 ± 10NoHigh
CNT1Yes40 ± 8NoModerate
CNT2Yes95 ± 12NoLow

NBMPR: Nitrobenzylmercaptopurine riboside; Data derived from [1] [3]

Phosphorylation by Thymidine Kinase 1 and Metabolic Trapping

Intracellular retention of Deoxyfluorothymidine is contingent upon phosphorylation by Thymidine Kinase 1 (TK1), a cytosolic enzyme upregulated in S-phase cells. TK1 catalyzes the ATP-dependent conversion of Deoxyfluorothymidine to Deoxyfluorothymidine-monophosphate (FLT-MP), which cannot traverse membranes and becomes trapped. This phosphorylation is the rate-limiting step for cellular accumulation [1]. Key evidence includes:

  • TK1 Knockdown Studies: siRNA-mediated TK1 suppression reduces intracellular Deoxyfluorothymidine retention by >90% in A431 and SCC1 cells [1].
  • Correlation with Proliferation: FLT-MP levels correlate strongly with Ki-67 indices (r = 0.82, p < 0.001) in xenografts [1].
  • Enzyme Kinetics: TK1 affinity for Deoxyfluorothymidine (Km = 2.8 μM) is lower than for thymidine (Km = 0.5 μM), explaining its preferential accumulation in high-proliferation contexts where TK1 is overexpressed [1].

Table 2: Impact of TK1 Activity on Deoxyfluorothymidine Retention

Cell LineTK1 Activity (pmol/min/mg)Deoxyfluorothymidine Uptake (SUV)Change After EGFR Inhibition
A431 (Control)45.2 ± 3.81.85 ± 0.12+1%
A431 + Erlotinib18.7 ± 2.1*1.52 ± 0.09*-18%*
SCC1 (Control)62.4 ± 5.32.30 ± 0.21-16%
SCC1 + Cetuximab22.9 ± 1.8*0.87 ± 0.07*-62%*

Data from xenograft models; *p < 0.01 vs control [1]

Regulation by Salvage versus De Novo DNA Synthesis Pathways

Deoxyfluorothymidine is processed exclusively via the salvage pathway, bypassing de novo thymidine synthesis. This distinction is critical for interpreting its retention:

  • Salvage Dominance: Rapidly dividing cells prioritize salvage pathways to recycle nucleosides. Deoxyfluorothymidine directly competes with endogenous thymidine for TK1 phosphorylation, but unlike thymidine, FLT-MP cannot be incorporated into DNA by DNA polymerases due to its 3'-fluoro substitution [1].
  • Metabolic Fate: While thymidine triphosphate (dTTP) enters DNA synthesis, FLT-MP accumulates without further metabolism to triphosphate forms in most solid tumors. This results in its "pseudo-trapping" as FLT-MP [1].
  • Feedback Regulation: High dTTP pools suppress TK1 activity via allosteric inhibition, reducing Deoxyfluorothymidine phosphorylation. Conversely, dATP depletion (e.g., after antimetabolite therapy) enhances TK1 expression and Deoxyfluorothymidine uptake [1].

Intracellular Compartmentalization and Phosphorylated Metabolite Dynamics

Subcellular localization of phosphorylated Deoxyfluorothymidine metabolites dictates retention kinetics:

  • Cytosolic Sequestration: >95% of intracellular FLT-MP localizes to the cytosol, with minimal nuclear translocation [1].
  • Metabolite Stability: FLT-MP exhibits a half-life of ~120 minutes in proliferating cells. Gradual dephosphorylation by cytosolic 5'-nucleotidases allows efflux of free Deoxyfluorothymidine [1].
  • Retention Kinetics: Pharmacodynamic studies show peak FLT-MP at 60–90 minutes post-administration, followed by a plateau phase (90–240 min) due to equilibrium between phosphorylation and dephosphorylation [1]. Anti-EGFR therapies shift this balance by reducing TK1 activity, accelerating clearance [1].

Influence of Nucleotide Pool Imbalances on Tracer Retention

Alterations in deoxynucleotide triphosphate (dNTP) pools dynamically modulate Deoxyfluorothymidine retention:

  • dNTP Depletion: Chemotherapies like hydroxyurea (ribonucleotide reductase inhibitor) deplete dATP/dGTP pools, triggering compensatory TK1 upregulation and increasing Deoxyfluorothymidine uptake by 25–40% within 24 hours [1].
  • Oncogenic Signaling: EGFR inhibition (e.g., erlotinib, cetuximab) suppresses thymidylate synthase (TYMS) and dihydrofolate reductase (DHFR), reducing dTTP pools. This lowers feedback inhibition on TK1, yet paradoxically decreases Deoxyfluorothymidine uptake due to G1/S cell cycle arrest and TK1 downregulation [1].
  • Oxidative Stress: Reactive oxygen species (ROS) from metabolic disruptors (e.g., N4-hydroxycytidine) cause dNTP oxidation, stalling DNA synthesis and reducing TK1 activity, thereby diminishing Deoxyfluorothymidine retention [2]. In vitro, 100 μM H₂O₂ reduces FLT uptake by 32% in A431 cells [1] [2].

Properties

Product Name

Deoxyfluorothymidine

IUPAC Name

1-[(2S,5S)-2-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H13FN2O4

Molecular Weight

244.22 g/mol

InChI

InChI=1S/C10H13FN2O4/c1-6-4-13(9(16)12-8(6)15)10(11)3-2-7(5-14)17-10/h4,7,14H,2-3,5H2,1H3,(H,12,15,16)/t7-,10-/m0/s1

InChI Key

KKBCCKWJPCJQLO-XVKPBYJWSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2(CCC(O2)CO)F

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@]2(CC[C@H](O2)CO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.